Hexafluoro-2-butyne

Vue d'ensemble

Description

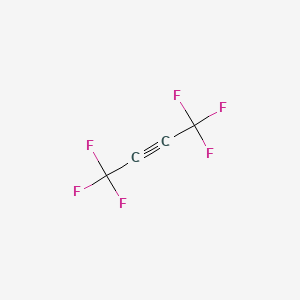

Hexafluoro-2-butyne is a fluorocarbon with the chemical structure CF₃C≡CCF₃. It is a particularly electrophilic acetylene derivative, making it a potent dienophile for Diels–Alder reactions . This compound is known for its high reactivity and unique properties, which make it valuable in various scientific and industrial applications.

Méthodes De Préparation

Hexafluoro-2-butyne can be synthesized through several methods:

Sulfur Tetrafluoride Method: This involves the reaction of sulfur tetrafluoride with acetylenedicarboxylic acid.

Potassium Fluoride Method: Another method involves the reaction of potassium fluoride with hexachlorobutadiene.

Industrial Production: Industrially, this compound is produced by reacting hexachloro-2-butyne with hydrogen fluoride under specific conditions.

Analyse Des Réactions Chimiques

Hexafluoro-2-butyne undergoes various types of chemical reactions:

Cycloaddition Reactions: It is a potent dienophile in Diels–Alder reactions, reacting with dienes to form cyclic compounds.

Reaction with Sulfur: It reacts with sulfur to produce 3,4-bis(trifluoromethyl)-1,2-dithiete.

Reaction with Dithionitronium: Cycloaddition with dithionitronium gives the 1,2,5-dithiazolium cation.

Common Reagents and Conditions: These reactions typically involve reagents like sulfur tetrafluoride, potassium fluoride, and dithionitronium under controlled temperature and pressure conditions.

Applications De Recherche Scientifique

Synthetic Chemistry

Diels–Alder Reactions

Hexafluoro-2-butyne is prominently utilized in Diels–Alder reactions, a key method for constructing complex cyclic structures. Research has shown that it can react with bis-furyl dienes to form various adducts under both kinetic and thermodynamic control. At room temperature, the reaction yields kinetically controlled "pincer" adducts, while elevated temperatures favor the formation of thermodynamically stable "domino" adducts. This dual behavior provides a versatile approach to synthesizing polycyclic aromatic hydrocarbons, which are essential for developing new carbon-based electronic materials .

Table 1: Summary of Diels–Alder Reactions Involving this compound

| Reaction Conditions | Type of Adduct | Key Products |

|---|---|---|

| Room Temperature | Kinetic | Pincer-type polycyclic compounds |

| 140 °C | Thermodynamic | Domino-type polycyclic compounds |

Material Science

Electrical Insulation

Recent studies indicate that this compound exhibits promising characteristics for use in electrical insulation applications. Its high dielectric strength makes it suitable for insulating materials in high-voltage environments. Experimental results demonstrate that this compound can enhance the performance of insulation systems, potentially leading to safer and more efficient electrical devices .

Environmental Applications

Greenhouse Gas Replacement

this compound is considered as a potential replacement for certain greenhouse gases due to its lower ozone depletion potential compared to traditional halogenated compounds. Its properties are being evaluated for use in refrigerants and foam-blowing agents, contributing to efforts aimed at reducing the environmental impact of these substances .

Spectroscopic Studies

Vibrational Spectroscopy

The vibrational spectrum of this compound has been extensively studied using infrared and Raman spectroscopy techniques. These studies provide insights into the molecular vibrations and structural characteristics of the compound, which are crucial for understanding its reactivity and interactions in various chemical processes .

Case Studies

Case Study: Diels–Alder Reaction with Furan Derivatives

A notable case study explored the reaction between this compound and furan derivatives under varying conditions. The results highlighted the compound's ability to selectively form different adducts based on temperature control, showcasing its utility in designing specific molecular architectures for pharmaceutical and material applications .

Mécanisme D'action

The mechanism of action of hexafluoro-2-butyne primarily involves its role as an electrophilic acetylene derivative:

Electrophilicity: Its high electrophilicity makes it a potent dienophile, facilitating cycloaddition reactions with dienes.

Reaction Pathways: The compound undergoes cycloaddition reactions, forming cyclic adducts that can further react to form various products.

Molecular Targets: The primary molecular targets are the diene compounds that react with this compound in Diels–Alder reactions.

Comparaison Avec Des Composés Similaires

Hexafluoro-2-butyne can be compared with other similar compounds:

Dimethyl Acetylenedicarboxylate: Both are potent dienophiles, but this compound is more electrophilic due to the presence of fluorine atoms.

Hexachlorobutadiene: This compound is used in the synthesis of this compound and shares some reactivity characteristics.

Activité Biologique

Hexafluoro-2-butyne (C₄F₆) is a compound that has garnered attention in various fields, particularly due to its unique chemical properties and potential applications. This article explores the biological activity of this compound, focusing on its reactivity, interactions with biological systems, and implications for health and environmental safety.

This compound is characterized by its high electronegativity and low reactivity compared to other hydrocarbons. Its structure features a triple bond between carbon atoms, surrounded by fluorine atoms, which significantly influences its chemical behavior. The compound is primarily studied for its role in organic synthesis, particularly in Diels-Alder reactions where it acts as a dienophile.

Diels-Alder Reactions

Recent studies have demonstrated that this compound can participate in tandem [4+2] cycloaddition reactions with bis-furyl dienes. These reactions can be controlled kinetically or thermodynamically depending on the temperature conditions, leading to the formation of distinct adducts:

- Kinetically Controlled Adducts : Formed at room temperature, resulting in pincer-type polycycles.

- Thermodynamically Controlled Adducts : Formed at elevated temperatures (140 °C), leading to domino-type adducts.

This duality in reaction pathways showcases the compound's versatility and potential for synthesizing complex organic molecules .

Biological Activity and Toxicological Considerations

The biological activity of this compound has not been extensively documented; however, its classification as a hydrofluorocarbon (HFC) raises concerns regarding its environmental impact and potential health effects. Hydrofluorocarbons are known to have low toxicity but can contribute to greenhouse gas emissions.

Toxicity Studies

Research into the toxicity of HFCs, including this compound, suggests that while acute toxicity is low, chronic exposure may lead to adverse health effects. Studies have measured blood-air partition coefficients (lambda values) for various HFCs to assess their uptake and disposition in biological systems. For this compound, specific lambda values have not been extensively reported; however, comparative studies indicate that HFCs generally exhibit low solubility in biological media .

Case Studies

- Reactivity with Oxygen : A study investigated the reaction of this compound with atomic oxygen in an argon matrix. This research aimed to understand the intermediates formed during such reactions, providing insight into potential oxidative processes that could occur in biological systems .

- Environmental Impact : Emissions of this compound and other HFCs have been tracked globally, revealing significant increases in atmospheric concentrations over recent years. This rise poses questions about their long-term effects on climate change and human health .

Data Summary

The following table summarizes key properties and findings related to this compound:

| Property/Study Aspect | Details |

|---|---|

| Chemical Formula | C₄F₆ |

| Primary Reaction Type | Diels-Alder cycloaddition |

| Kinetically Controlled Products | Pincer-type polycycles |

| Thermodynamically Controlled Products | Domino-type adducts |

| Toxicity Level | Low acute toxicity; chronic exposure risks |

| Blood-Air Partition Coefficient | Not extensively reported |

| Environmental Concerns | Significant greenhouse gas emissions |

Propriétés

IUPAC Name |

1,1,1,4,4,4-hexafluorobut-2-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4F6/c5-3(6,7)1-2-4(8,9)10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBCLXFIDEDJGCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#CC(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26984-91-8 | |

| Record name | 2-Butyne, 1,1,1,4,4,4-hexafluoro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26984-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3061003 | |

| Record name | 2-Butyne, 1,1,1,4,4,4-hexafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquefied gas; [Alfa Aesar MSDS] | |

| Record name | Hexafluoro-2-butyne | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21441 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

692-50-2 | |

| Record name | Hexafluoro-2-butyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=692-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butyne, 1,1,1,4,4,4-hexafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000692502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butyne, 1,1,1,4,4,4-hexafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butyne, 1,1,1,4,4,4-hexafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,4,4,4-hexafluorobut-2-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.667 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.